Overcoming PfK13-C580Y Artemisinin Resistance: No Cross-Resistance Demonstrated for Tetraoxane E209
Tetraoxane E209 demonstrates complete retention of potency against artemisinin-resistant Plasmodium falciparum harboring the PfK13-C580Y mutation, whereas artemisinin derivatives show marked loss of activity against this primary resistance-conferring genotype [1].
| Evidence Dimension | Cross-resistance to PfK13-C580Y mutation |
|---|---|
| Target Compound Data | E209: no cross-resistance; retains full nanomolar inhibitory activity against transgenic parasites expressing K13 variant forms |
| Comparator Or Baseline | Artemisinin derivatives: known resistance conferred by K13 mutations (C580Y primary variant in Southeast Asia) |
| Quantified Difference | E209 maintains efficacy with parasite reduction ratios equivalent to dihydroartemisinin; artemisinin derivatives exhibit reduced parasite clearance in PfK13-C580Y infections |
| Conditions | In vitro studies with transgenic P. falciparum expressing variant forms of K13; in vivo P. falciparum rodent models |
Why This Matters
For procurement in regions with documented or emerging artemisinin resistance (Greater Mekong Subregion, potentially expanding), tetraoxane E209 represents a mechanistically differentiated option that maintains therapeutic efficacy where artemisinin-based alternatives fail.
- [1] O'Neill PM, Amewu RK, Charman SA, et al. A tetraoxane-based antimalarial drug candidate that overcomes PfK13-C580Y dependent artemisinin resistance. Nature Communications. 2017;8:15159. View Source
